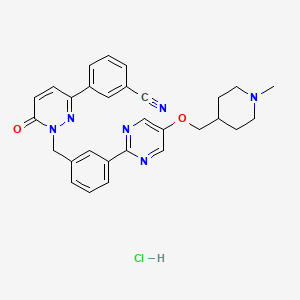

Tepotinib hydrochloride anhydrous

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tepotinib hydrochloride anhydrous is a useful research compound. Its molecular formula is C29H29ClN6O2 and its molecular weight is 529.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Tepotinib hydrochloride anhydrous is a small molecule inhibitor of the MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase, holding promise for various applications, particularly in cancer treatment . Tepotinib is approved for the treatment of adult patients with advanced or metastatic non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping alterations .

Scientific Research Applications

Preclinical studies Tepotinib has demonstrated marked, dose-dependent antitumor activity in MET-dependent tumor models across various cancer indications . It can penetrate the blood-brain barrier and exhibits strong antitumor activity in subcutaneous and orthotopic brain metastasis models, aligning with clinical activity observed in patients .

MET amplification is an established mechanism of resistance to EGFR (epidermal growth factor receptor) tyrosine kinase inhibitors (TKI), and preclinical studies suggest that tepotinib in combination with EGFR TKIs can overcome this resistance .

Tepotinib's selective inhibition of MET kinase activity was analyzed in biochemical flash-plate assays, revealing IC50 values of 1.7 and 1.8 nmol/L in two independent experiments . It selectively inhibits MET and avoids poly-pharmacology, which is critical for treating biomarker-selected patients with monotherapy and especially with combination treatments .

Clinical Trials The efficacy of tepotinib was evaluated in the single-arm, open-label, multicenter VISION study in adult patients with locally advanced or metastatic NSCLC harboring METex14 skipping alterations . The study included patients with measurable disease and an Eastern Cooperative Oncology Group (ECOG) Performance Status of 0 or 1 . They were to have histologically or cytologically confirmed advanced NSCLC (all types including squamous and sarcomatoid) and were either treatment-naïve or had progressed on up to 2 lines prior systemic therapies. Neurologically stable patients with central nervous system metastases were permitted .

Adverse Effects

Almost all patients in Cohorts A and C experienced treatment-emergent adverse events (TEAEs) . The most common TEAEs reported with tepotinib included peripheral oedema (60.0%), nausea (26.7%), diarrhea (26.3%), increased creatinine (25.1%) and hypoalbuminemia (23.1%) . Serious TEAEs included pleural effusion (6.7%), pneumonia (4.7%), disease progression (4.7%) and dyspnoea (3.9%), with comparable incidences in the pooled dataset .

AEs of special interest reported with tepotinib included interstitial lung disease, oedema, increased amylases or lipases, increased creatinine, hypoalbuminemia, increased alanine aminotransferase (ALT) and/or aspartate transaminase (AST) and pleural effusion .

Data tables

| Parameter | Value |

|---|---|

| Indication | Treatment of NSCLC with MET exon 14 skipping alterations |

| IC50 for MET inhibition | 1.7-1.8 nmol/L |

| Daily dose | 450 or 500 mg |

| Common adverse events | Peripheral edema, nausea, increased creatinine, hypoalbuminemia |

| Serious adverse events | Pleural effusion, pneumonia, dyspnea |

| Discontinuation due to TEAEs | 20.4% - 24.9% |

Case studies

While the search results do not provide specific, detailed case studies, they do offer some general insights:

- VISION Study: This study evaluated the efficacy of tepotinib in patients with NSCLC harboring METex14 skipping alterations .

- Interstitial Lung Disease (ILD): Cases of ILD or ILD-like adverse reactions have been reported in patients treated with tepotinib .

- Oedema: Peripheral oedema is a commonly reported adverse event, sometimes leading to treatment discontinuation or dose reduction .

- Increased Creatinine: Increases in creatinine levels have been observed, thought to be mainly due to inhibition of renal tubular secretion .

- Discontinuation: Permanent discontinuation due to treatment-emergent adverse events occurred in 20.4% to 24.9% of patients . Common adverse events leading to permanent discontinuation were peripheral oedema, pleural effusion, general health deterioration, and oedema .

属性

CAS 编号 |

1103508-80-0 |

|---|---|

分子式 |

C29H29ClN6O2 |

分子量 |

529.0 g/mol |

IUPAC 名称 |

3-[1-[[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]methyl]-6-oxopyridazin-3-yl]benzonitrile;hydrochloride |

InChI |

InChI=1S/C29H28N6O2.ClH/c1-34-12-10-21(11-13-34)20-37-26-17-31-29(32-18-26)25-7-3-5-23(15-25)19-35-28(36)9-8-27(33-35)24-6-2-4-22(14-24)16-30;/h2-9,14-15,17-18,21H,10-13,19-20H2,1H3;1H |

InChI 键 |

YHHHGHDGBUUWIS-UHFFFAOYSA-N |

规范 SMILES |

CN1CCC(CC1)COC2=CN=C(N=C2)C3=CC=CC(=C3)CN4C(=O)C=CC(=N4)C5=CC=CC(=C5)C#N.Cl |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。